N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine
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Overview
Description
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine is a derivative of cysteine, an amino acid that plays a crucial role in various biological processes. This compound is often used in peptide synthesis due to its protective group, which helps in the selective formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine typically involves the protection of the amino group of L-cysteine with the 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) groupThe reaction conditions often include the use of organic solvents and catalysts to facilitate the protection and substitution reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale peptide synthesis techniques, where the Fmoc group is used to protect the amino group of cysteine during the synthesis of longer peptide chains. The process is optimized for high yield and purity, often involving automated peptide synthesizers and rigorous purification steps .
Chemical Reactions Analysis
Types of Reactions
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the cysteine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The Fmoc group can be removed under basic conditions to expose the amino group for further reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are employed.
Substitution: The Fmoc group is typically removed using piperidine in a suitable solvent.
Major Products
The major products formed from these reactions include deprotected cysteine derivatives, oxidized sulfur compounds, and substituted amino acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine is widely used in scientific research, particularly in:
Chemistry: As a building block in peptide synthesis, it aids in the creation of complex peptides and proteins.
Biology: Used in the study of protein structure and function, as well as in the development of peptide-based drugs.
Medicine: Plays a role in the synthesis of therapeutic peptides and in the study of cysteine-related metabolic pathways.
Mechanism of Action
The mechanism of action of N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine involves its role as a protected cysteine derivative. The Fmoc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon removal of the Fmoc group, the free amino group can participate in peptide bond formation. The butyl group on the sulfur atom can influence the compound’s reactivity and stability, making it a valuable intermediate in synthetic chemistry .
Comparison with Similar Compounds
Similar Compounds
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-tryptophan
Uniqueness
N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-S-butyl-L-cysteine is unique due to the presence of the butyl group on the sulfur atom, which can significantly alter its chemical properties and reactivity compared to other Fmoc-protected amino acids. This makes it particularly useful in specific synthetic applications where modified cysteine residues are required .
Properties
Molecular Formula |
C22H25NO4S |
---|---|
Molecular Weight |
399.5 g/mol |
IUPAC Name |
(2R)-3-butylsulfanyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
InChI |
InChI=1S/C22H25NO4S/c1-2-3-12-28-14-20(21(24)25)23-22(26)27-13-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19/h4-11,19-20H,2-3,12-14H2,1H3,(H,23,26)(H,24,25)/t20-/m0/s1 |
InChI Key |
AQUAKYYNRFLMPW-FQEVSTJZSA-N |
Isomeric SMILES |
CCCCSC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CCCCSCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
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